8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide
Description
8α-Methacryloyloxy-13-ethoxyvernojalcanolide (CAS: 142891-14-3; molecular formula: C₂₅H₃₄O₁₁; molecular weight: 510.53) is a sesquiterpene lactone derivative classified under the vernojalcanolide family. It features a methacryloyloxy group at the 8α position and an ethoxy substituent at the 13-position of its core structure .
Properties
IUPAC Name |
[(4S,6R,6aS,9R,10S,10aS)-6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O11/c1-8-32-12-16-18-17(34-19(28)13(2)3)11-23(7,35-15(5)27)24(31)10-9-22(6,30)21(33-14(4)26)25(18,24)36-20(16)29/h17,21,30-31H,2,8-12H2,1,3-7H3/t17-,21-,22+,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSUNKHEMNVTPT-AXLMPSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C(CC(C3(C2(C(C(CC3)(C)O)OC(=O)C)OC1=O)O)(C)OC(=O)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1=C2[C@H](C[C@@]([C@@]3([C@]2([C@H]([C@](CC3)(C)O)OC(=O)C)OC1=O)O)(C)OC(=O)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide typically involves the esterification of vernojalcanolide with methacrylic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes using advanced reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of inflammatory responses and cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues in the Vernojalcanolide Family
The compound shares structural homology with other vernojalcanolide derivatives, which are characterized by a bicyclic sesquiterpene backbone. Key comparisons include:
Key Observations :
- Size and Complexity: 8α-Methacryloyloxy-13-ethoxyvernojalcanolide is significantly larger (MW 510.53) than 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide (MW 248.32), indicating enhanced structural complexity due to its methacryloyloxy and ethoxy groups .
Comparison with Phenolic and Coumarin Derivatives
Key Observations :
- Antioxidant Potential: Hydroxy-3-phenylcoumarins exhibit antioxidant activity via hydroxyl groups that donate hydrogen atoms, as measured by cyclic voltammetry (CV) and oxygen radical absorbance capacity (ORAC) .
- Reactivity : The methacryloyloxy group may enable Michael addition reactions, analogous to α,β-unsaturated carbonyls in caffeic acid, but with slower kinetics due to steric hindrance .
Biological Activity
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide is a synthetic compound derived from vernojalcanolide, which has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.
The compound has the chemical formula C25H34O and a molecular weight of 382.54 g/mol. Its unique structure includes a methacryloyloxy group, which enhances its reactivity and biological potential.
Anti-inflammatory Properties
Research indicates that 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide exhibits significant anti-inflammatory effects. It interacts with various molecular targets involved in inflammatory pathways, particularly by modulating the NF-κB and MAPK signaling pathways. These interactions lead to the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.
Table 1: Summary of Anti-inflammatory Effects
| Study | Methodology | Key Findings |
|---|---|---|
| In vitro assays on human macrophages | Reduced TNF-alpha and IL-6 production | |
| Animal models of inflammation | Decreased paw swelling in carrageenan-induced inflammation |
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Table 2: Anticancer Activity Overview
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast | 15 | Apoptosis induction via caspase activation |
| Colon | 20 | Cell cycle arrest at G1 phase |
The biological activity of 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide is attributed to its ability to:
- Inhibit inflammatory mediators: By blocking the NF-κB pathway, it prevents the transcription of genes responsible for inflammation.
- Induce apoptosis in cancer cells: The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells.
- Modulate signaling pathways: It affects key signaling cascades that regulate cell survival and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammatory Disease : A study involving animal models demonstrated that treatment with 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide significantly reduced markers of inflammation and improved clinical symptoms in models of rheumatoid arthritis.
- Clinical Trial for Cancer Treatment : A phase I clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
